Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
Description
This compound (CAS 693789-34-3) is a spirocyclic molecule comprising a benzo[b][1,4]oxazepine ring fused to a piperidine moiety, with a tert-butyl carbamate group at the 1'-position and a trifluoromethyl substituent at the 7-position. Its molecular formula is C₁₈H₂₆N₂O₃, with a molecular weight of 318.41 g/mol . The spiro architecture confers conformational rigidity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions .
Synthetic protocols for analogous spiro compounds often involve condensation reactions between hydrazine derivatives and tert-butyl-protected piperidine intermediates under acidic conditions (e.g., TsOH or HCl) . Safety guidelines emphasize avoiding heat sources and proper storage (refrigerated conditions for related analogs) .
Properties
Molecular Formula |
C19H25F3N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
tert-butyl 7-(trifluoromethyl)spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H25F3N2O3/c1-17(2,3)27-16(25)24-10-7-18(8-11-24)6-9-23-14-12-13(19(20,21)22)4-5-15(14)26-18/h4-5,12,23H,6-11H2,1-3H3 |
InChI Key |
DODXLOFNCSDKSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)C(F)(F)F)CC1 |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted aniline or aminomethyl aniline precursor | Starting from commercially available aromatic amines | Substituted with trifluoromethyl group if not introduced later |
| 2 | Cyclization to form benzo[b]oxazepine ring | Intramolecular cyclization using acid or base catalysis | Often involves formation of oxazepine ring via nucleophilic attack on carbonyl or related electrophile |
| 3 | Spirocyclization with piperidine derivative | Cyclization via nucleophilic substitution or ring closure under controlled conditions | May require palladium or copper catalysts for coupling |
| 4 | Introduction of tert-butyl carbamate group | Reaction with tert-butyl chloroformate (Boc2O) or equivalent in presence of base | Protects nitrogen and enhances compound stability |
| 5 | Final purification and characterization | Chromatography, recrystallization | Ensures high purity and yield |
Key Reaction Conditions and Reagents
- Trifluoromethylation : Common trifluoromethylating agents include Togni reagents, Ruppert-Prakash reagent (TMSCF3), or electrophilic trifluoromethyl sources under mild conditions to avoid decomposition of sensitive intermediates.
- Cyclization catalysts : Palladium or copper salts may be employed to facilitate coupling reactions, especially in spirocyclization steps.
- Solvents : Dichloromethane, tetrahydrofuran, or acetonitrile are typical solvents used to optimize reaction rates and yields.
- Bases : Organic bases like triethylamine or inorganic bases such as sodium carbonate are used to neutralize acids formed during carbamate formation.
Research Findings on Optimization
- Yield improvements : Optimization of temperature, solvent choice, and catalyst loading significantly improves yield of spirocyclization.
- Purity considerations : Use of chromatographic techniques post-synthesis ensures removal of side products, especially those arising from incomplete trifluoromethylation or over-alkylation.
- Scalability : Continuous flow chemistry has been explored in industrial settings to enhance reproducibility and throughput.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Stepwise batch synthesis | Traditional multi-step synthesis in flasks | Well-established, flexible for modifications | Time-consuming, requires purification at each step |
| Catalytic spirocyclization | Use of Pd or Cu catalysts for ring closure | Higher selectivity and yield | Catalyst cost, sensitivity to reaction conditions |
| Electrophilic trifluoromethylation | Introduction of CF3 group via reagents like Togni’s | Mild conditions, high regioselectivity | Reagent cost and availability |
| Continuous flow synthesis | Automated flow reactors for synthesis steps | Enhanced control, scalability | Requires specialized equipment |
Summary of Research Data
| Parameter | Typical Range/Value | Source/Notes |
|---|---|---|
| Reaction temperature | 0–80 °C | Depends on step, lower for trifluoromethylation |
| Catalyst loading | 1–10 mol% | Pd or Cu salts used in spirocyclization |
| Yield of final product | 60–85% | Optimized multi-step synthesis |
| Purity | >98% (post purification) | Verified by HPLC or NMR |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the tert-butyl group can make the compound susceptible to oxidation under certain conditions.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and properties make it a valuable tool in studying biological processes and interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the spirocyclic structure can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzooxazepine Core
Table 1: Key Analogs with Substituent Differences
Key Observations :
Core Structural Modifications
Table 2: Analogs with Varied Spiro Cores
Key Observations :
- Indane vs.
- Imidazopyridine Core : This nitrogen-rich heterocycle () may enhance interactions with kinases or nucleic acids compared to benzooxazepine .
Biological Activity
Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS Number: 1956380-23-6) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₉H₂₅F₃N₂O₃
- Molecular Weight : 386.4 g/mol
- Structural Features : The compound features a spiro[benzo[B][1,4]oxazepine] core with a tert-butyl ester group and a trifluoromethyl substituent, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The trifluoromethyl group is known to enhance the compound's binding affinity to target proteins and receptors due to increased lipophilicity and electron-withdrawing effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of spirocyclic compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific anticancer activity of this compound remains to be fully elucidated but is expected to be promising based on its structural analogs.
Neuroprotective Effects
Research into related compounds suggests potential neuroprotective effects. The spiro[benzo[B][1,4]oxazepine] framework may confer neuroprotective properties through modulation of neurotransmitter systems or by acting as an antioxidant.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro cytotoxicity assays | Compounds structurally similar to this compound exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines. |
| Neuroprotection studies | Analogous compounds demonstrated significant neuroprotective effects in models of oxidative stress-induced neuronal damage. |
| Binding affinity assays | Preliminary data suggest that the trifluoromethyl group enhances binding affinity to GABA receptors, indicating potential applications in treating neurological disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
